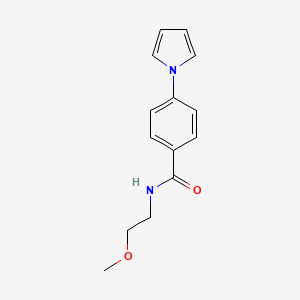
1,2-phenylene di(4-biphenylcarboxylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-phenylene di(4-biphenylcarboxylate), commonly known as BPDC, is a versatile organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPDC is a white crystalline powder that is soluble in organic solvents and has a melting point of 297-298°C.
Aplicaciones Científicas De Investigación
BPDC has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and catalysis. BPDC-based materials have shown promising properties such as high thermal stability, good solubility, and excellent charge transport characteristics. BPDC has been used as a building block for the synthesis of various organic semiconductors, including polymeric materials, small molecules, and metal-organic frameworks. BPDC-based materials have also been used as catalysts for various organic reactions, such as Suzuki-Miyaura cross-coupling reactions and Heck reactions.
Mecanismo De Acción
The mechanism of action of BPDC-based materials depends on their specific applications. In organic electronics, BPDC-based materials act as charge transport materials, where they facilitate the movement of electrons or holes through the material. In catalysis, BPDC-based materials act as catalysts, where they accelerate the rate of chemical reactions by lowering the activation energy.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of BPDC. However, studies have shown that BPDC-based materials are generally non-toxic and biocompatible, making them suitable for biomedical applications such as drug delivery and tissue engineering.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPDC-based materials have several advantages for lab experiments, including their high thermal stability, good solubility, and excellent charge transport characteristics. However, the synthesis of BPDC-based materials can be challenging and requires careful optimization of reaction conditions. The purification of BPDC-based materials can also be difficult due to their high melting point and low solubility in common solvents.
Direcciones Futuras
There are several future directions for BPDC-based materials, including the development of new synthesis methods, the exploration of new applications in organic electronics and catalysis, and the investigation of their potential in biomedical applications. BPDC-based materials can also be used as building blocks for the synthesis of new materials with improved properties. Further research is needed to fully understand the potential of BPDC-based materials and to develop new applications for this versatile compound.
In conclusion, BPDC is a versatile organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPDC-based materials have shown promising properties in various fields such as organic electronics, optoelectronics, and catalysis. Further research is needed to fully understand the potential of BPDC-based materials and to develop new applications for this versatile compound.
Métodos De Síntesis
BPDC can be synthesized through various methods, including the reaction of 1,2-phenylenediamine with 4-biphenylcarboxylic acid in the presence of a catalyst such as triethylamine. Another method involves the reaction of 1,2-dibromobenzene with 4-biphenylcarboxylic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The yield of BPDC can be improved by optimizing the reaction conditions and purification methods.
Propiedades
IUPAC Name |
[2-(4-phenylbenzoyl)oxyphenyl] 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O4/c33-31(27-19-15-25(16-20-27)23-9-3-1-4-10-23)35-29-13-7-8-14-30(29)36-32(34)28-21-17-26(18-22-28)24-11-5-2-6-12-24/h1-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGRGWCEXXHBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Phenylbenzoyl)oxyphenyl] 4-phenylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4894719.png)
![1-[(acetylamino)(2-furyl)methyl]-2-naphthyl acetate](/img/structure/B4894723.png)
![4-{1-cyano-2-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B4894726.png)
![diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate](/img/structure/B4894729.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4894735.png)
![2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4894741.png)
![2-(ethylthio)ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4894747.png)
![4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide](/img/structure/B4894761.png)

![1-(4-chlorobenzyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4894770.png)
![8-[3-(2-bromophenoxy)propoxy]quinoline](/img/structure/B4894776.png)
![N-[5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4894783.png)
![5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B4894811.png)